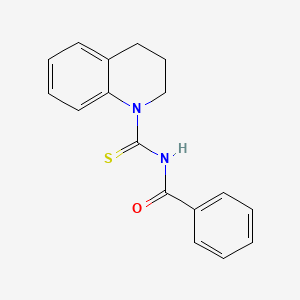

N-(1,2,3,4-tetrahydroquinoline-1-carbothioyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

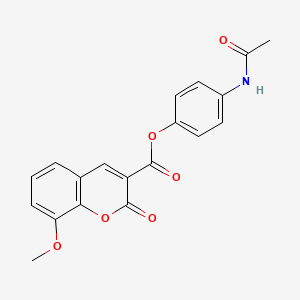

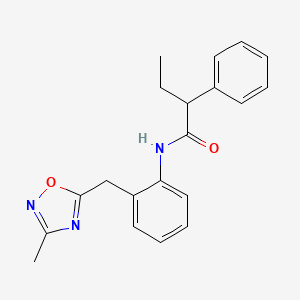

N-(1,2,3,4-tetrahydroquinoline-1-carbothioyl)benzamide is a chemical compound with the molecular formula C17H16N2OS . It has a molecular weight of 296.39 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of N-(1,2,3,4-tetrahydroquinoline-1-carbothioyl)benzamide involves the reaction of benzoyl isothiocyanate with tetrahydroquinoline . The reaction is carried out in dichloromethane at a temperature below 5°C . The reaction mixture is stirred under a nitrogen purge overnight . The resulting product is a white solid .Molecular Structure Analysis

The InChI code of N-(1,2,3,4-tetrahydroquinoline-1-carbothioyl)benzamide is 1S/C17H16N2OS/c20-16(14-8-2-1-3-9-14)18-17(21)19-12-6-10-13-7-4-5-11-15(13)19/h1-5,7-9,11H,6,10,12H2,(H,18,20,21) . The compound is achiral .Physical And Chemical Properties Analysis

N-(1,2,3,4-tetrahydroquinoline-1-carbothioyl)benzamide has a logP value of 3.6151 and a logD value of 3.6138 . It has a polar surface area of 23.98 . The compound has 4 hydrogen bond acceptors and 1 hydrogen bond donor .Wissenschaftliche Forschungsanwendungen

Antioxidant and Corrosion Inhibitor

“N-(1,2,3,4-tetrahydroquinoline-1-carbothioyl)benzamide” is used as an antioxidant and corrosion inhibitor . It is an active component in various dyes .

Neurodegenerative Disorders

Compounds based on 1,2,3,4-tetrahydroisoquinoline exert diverse biological activities against various neurodegenerative disorders .

Infective Pathogens

These compounds also show biological activities against various infective pathogens .

Anti-Cancer Activity

“N-(3,4-dihydro-2H-quinoline-1-carbothioyl)benzamide” derivatives have shown anti-cancer activity. For instance, compound D13 (N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide) exhibited strong inhibitory effects on the proliferation of HeLa cells .

Tubulin Polymerization Inhibitors

These derivatives also act as new tubulin polymerization inhibitors . This is significant because the proliferation of cancer cells is heavily dependent on the dynamic instability of tubulins/microtubules involved in polymerization and depolymerization .

Apoptosis Induction

Some “N-(3,4-dihydro-2H-quinoline-1-carbothioyl)benzamide” derivatives can induce apoptosis in cancer cells. For example, compound 15 caused a loss in the mitochondrial membrane potential in a concentration-dependent manner, accompanied by the activation of caspase-9 and -3, which cleave PARP-1. It also activated caspase-8, which is involved in the extrinsic apoptotic pathway .

Antifungal Activity

Some 3,4-dihydro-2H-1,3-benzoxazines derivatives have shown antifungal activity .

Antibacterial Activity

These compounds also have potential antibacterial activity .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(3,4-dihydro-2H-quinoline-1-carbothioyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c20-16(14-8-2-1-3-9-14)18-17(21)19-12-6-10-13-7-4-5-11-15(13)19/h1-5,7-9,11H,6,10,12H2,(H,18,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHEOHRXLPNPFTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=S)NC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,2,3,4-tetrahydroquinoline-1-carbothioyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl [(3-cyanopyridin-2-yl)thio]acetate](/img/structure/B2414805.png)

![Benzyl 2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetate](/img/structure/B2414808.png)

![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B2414810.png)

![7-Fluoro-2-methyl-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2414818.png)

![(5Z)-1-(1,1-Dioxothiolan-3-yl)-4-methyl-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2414820.png)